3,4-dimethyl-1H-pyrazol-5-ol

Description

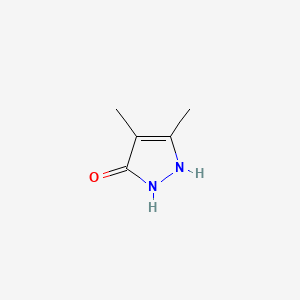

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTNHTJUNZPFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Pyrazole Scaffold

An In-Depth Technical Guide to 3,4-dimethyl-1H-pyrazol-5-ol

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 145092-15-5), a heterocyclic compound from the pyrazole family.[1] Intended for researchers, chemists, and professionals in drug development, this document details the compound's core properties, synthesis, analytical characterization, and key applications. We delve into the mechanistic underpinnings of its synthesis, provide actionable laboratory protocols, and discuss its significance as a versatile building block in medicinal chemistry, agrochemicals, and materials science.[1] The guide emphasizes safety, handling, and the scientific rationale behind the described methodologies to ensure both technical accuracy and practical utility.

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a "privileged scaffold" in modern drug discovery.[2] Its derivatives are integral to numerous approved pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The structural rigidity of the pyrazole ring, combined with its capacity for diverse substitutions, allows for precise tuning of steric and electronic properties to achieve high-affinity interactions with biological targets. This compound is a prime example of a functionalized pyrazole, offering multiple reaction sites for the synthesis of more complex and potentially therapeutic molecules.[1]

Core Properties and Identification

Accurate identification is the foundation of all chemical research. This compound is uniquely identified by its CAS number and possesses a distinct set of physical and chemical properties.

Nomenclature and CAS Registry Number:

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | [1][4][5] |

| Molecular Weight | 112.13 g/mol | [1][4][5] |

| Melting Point | ~90–92 °C (may vary with purity) | [1] |

| Appearance | White to off-white crystalline solid | Inferred from similar compounds |

| Solubility | Soluble in polar organic solvents | [1] |

Synthesis and Mechanistic Insights

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. The most common and robust method for synthesizing this compound is a variation of the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1]

Reaction Principle: The synthesis relies on the reaction between hydrazine hydrate and a substituted β-ketoester, in this case, 2-methyl-3-oxobutanoate. The nucleophilic nitrogen atoms of the hydrazine attack the electrophilic carbonyl carbons of the ketoester, leading to an intermediate that cyclizes and dehydrates to form the stable aromatic pyrazole ring.[1]

Caption: Knorr-type synthesis pathway for this compound.

Laboratory Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis. Causality: The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its suitable boiling point for reflux. Refluxing provides the necessary activation energy to drive the condensation and dehydration steps efficiently.

Materials:

-

Ethyl 2-methyl-3-oxobutanoate

-

Hydrazine hydrate

-

Ethanol, absolute

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 2-methyl-3-oxobutanoate (0.1 mol) in absolute ethanol (100 mL).

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (0.1 mol) to the solution. The addition should be controlled to manage any exothermic reaction.

-

Reflux: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Crystallization: Cool the concentrated solution in an ice bath to induce crystallization of the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove impurities, and dry under vacuum.

Analytical Characterization

Structural verification is a non-negotiable step in synthesis. A combination of spectroscopic methods is employed to confirm the identity and purity of the synthesized this compound.

Core Techniques:

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides detailed information about the carbon-hydrogen framework, confirming the presence of the methyl groups, the pyrazole ring protons, and their chemical environment.[6]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups. Key expected peaks include a broad O-H stretch for the hydroxyl group, N-H stretches, and C=N/C=C stretches within the pyrazole ring.[7]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the molecular formula. The fragmentation pattern can provide further structural clues.[8]

Caption: Standard workflow for spectroscopic characterization.

General Analytical Protocol

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the dried product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

IR: Prepare a KBr pellet containing a small amount of the product or analyze as a thin film.

-

MS: Dissolve a sub-milligram quantity in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques like Electrospray Ionization (ESI).

-

-

Data Acquisition: Acquire spectra using standard instrument parameters.

-

Data Analysis: Correlate the data from all three techniques. The molecular ion peak from MS should match the expected molecular weight. NMR signals should correspond to the number and type of protons and carbons. IR absorptions should confirm the presence of key functional groups.

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate. Its utility spans multiple scientific domains.

-

Medicinal Chemistry: It serves as a foundational building block for synthesizing larger, more complex molecules with potential therapeutic properties.[1] The hydroxyl and ring nitrogen atoms provide reactive handles for further functionalization, enabling the exploration of chemical space around the pyrazole core to develop agents with anti-inflammatory, antimicrobial, or anticancer activities.[1][2]

-

Agrochemicals: The related compound 3,4-dimethyl-1H-pyrazole (3,4-DMP) is a well-known nitrification inhibitor.[5][9] It slows the conversion of ammonia to nitrate in soil, improving fertilizer efficiency and reducing the environmental impact of nitrogen runoff.[5][10] This highlights the importance of the 3,4-dimethylpyrazole core in agricultural science.

-

Materials Science: The pyrazole ring can be incorporated into polymers and dyes, leveraging its thermal stability and coordination properties.[1]

Caption: Role as a scaffold in generating diverse bioactive compounds.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. While a specific, comprehensive safety data sheet (SDS) is not widely available, general precautions for pyrazole derivatives should be followed. The compound is classified as an irritant.[4]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from incompatible materials such as strong acids and oxidizing agents.[12]

-

First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11]

-

Skin: Wash off immediately with soap and plenty of water.[11]

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[11]

-

Ingestion: Rinse mouth with water and seek immediate medical advice.[12]

-

Conclusion

This compound is a compound of significant interest due to its accessible synthesis and its role as a versatile precursor in various scientific fields. Its well-defined structure, featuring reactive sites on the pyrazole ring, makes it an ideal starting point for the development of novel pharmaceuticals, advanced agrochemicals, and functional materials. This guide has provided the essential technical information required for its synthesis, characterization, and safe handling, empowering researchers to confidently utilize this valuable chemical building block in their work.

References

- EvitaChem. (n.d.). Buy this compound (EVT-2538836).

- Fisher Scientific. (n.d.). Safety Data Sheet for 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid.

- Fisher Scientific. (n.d.). Safety Data Sheet for 1H-Pyrazole, 3,5-dimethyl-.

- Benchchem. (n.d.). This compound.

- Matrix Scientific. (n.d.). This compound.

- TCI EUROPE N.V. (n.d.). Safety Data Sheet for 5-Hydroxy-1-methyl-1H-pyrazole.

- PubChem. (n.d.). 3,4-dimethyl-1H-pyrazole.

- PubMed. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column.

- National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.

- NIST. (n.d.). 1H-Pyrazole, 3,4-dimethyl-.

- Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.

- ResearchGate. (n.d.). The FT-IR spectrum of 3,5-dimethylpyrazole.

- Kumar, A., & Kumar, K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014.

- Al-Omair, M. A., Ali, A. A., & El-Meligie, S. (2014). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.

Sources

- 1. Buy this compound (EVT-2538836) | 145092-15-5; 4344-72-3; 6628-22-4 [evitachem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 145092-15-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound [benchchem.com]

- 6. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Pyrazole, 3,4-dimethyl- [webbook.nist.gov]

- 9. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,4-dimethyl-1H-pyrazol-5-ol: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dimethyl-1H-pyrazol-5-ol, a member of the pyrazole family, is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structure, characterized by a five-membered ring with two adjacent nitrogen atoms, methyl groups at the C3 and C4 positions, and a hydroxyl group at the C5 position, provides a unique scaffold for the synthesis of novel bioactive molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making this compound a compound of considerable interest for further investigation and application in therapeutic agent design.[1] This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and in-depth characterization data.

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its keto form, 4,5-dimethyl-1,2-dihydropyrazol-3-one. This phenomenon is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity. The equilibrium is influenced by factors such as the solvent, temperature, and pH. The IUPAC name for the keto tautomer is 4,5-dimethyl-1,2-dihydropyrazol-3-one.[1]

Caption: Tautomeric equilibrium of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| CAS Number | 145092-15-5 | [1] |

| Melting Point | 90–92 °C | [1] |

| Solubility | Soluble in polar solvents such as ethanol and water; less soluble in non-polar solvents. | [1] |

| Appearance | White to off-white crystalline solid |

Synthesis of this compound

The synthesis of this compound is typically achieved through a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis. This involves the reaction of a β-ketoester, such as ethyl 2,3-dimethylacetoacetate, with hydrazine.

Experimental Protocol: Synthesis via Knorr Cyclocondensation

This protocol outlines the synthesis of this compound from ethyl 2,3-dimethylacetoacetate and hydrazine hydrate.

Materials:

-

Ethyl 2,3-dimethylacetoacetate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,3-dimethylacetoacetate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the tautomeric nature of the compound, the NMR spectra can be complex and solvent-dependent. The following are predicted chemical shifts based on the analysis of similar pyrazolone structures.

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 1.8-2.2 (s, 3H): Methyl group at C3 or C4.

-

δ 1.8-2.2 (s, 3H): Methyl group at C3 or C4.

-

δ 9.0-11.0 (br s, 1H): NH proton of the pyrazole ring.

-

δ 10.0-12.0 (br s, 1H): OH proton (enol form).

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 8-12: Methyl carbons.

-

δ 100-110: C4 carbon.

-

δ 140-150: C3 carbon.

-

δ 155-165: C5 carbon (enol form) or C=O carbon (keto form).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the functional groups present in both tautomeric forms.

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3400 | N-H stretching (broad) |

| 2800-3000 | C-H stretching (methyl groups) |

| 1650-1700 | C=O stretching (keto form) |

| 1550-1620 | C=N and C=C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): m/z = 112.13

-

Key Fragmentation Pathways: The fragmentation of pyrazoles often involves the cleavage of the ring and loss of small neutral molecules like N₂, CO, and CH₃CN. The specific fragmentation pattern can help to confirm the substitution pattern on the pyrazole ring.

Chemical Reactivity

This compound exhibits reactivity characteristic of both the pyrazole ring and the hydroxyl/keto functionality.

-

Oxidation: The pyrazole ring can be oxidized under certain conditions.

-

Reduction: The keto group in the tautomeric form can be reduced.

-

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization. The hydroxyl group can also be a site for derivatization.

Applications in Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry. The presence of methyl and hydroxyl groups on this compound provides opportunities for creating derivatives with tailored biological activities. The hydroxyl group, in particular, can participate in hydrogen bonding interactions with biological targets.[1] This compound and its derivatives are being investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[1]

Conclusion

This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. A thorough understanding of its physical and chemical properties, including its tautomeric nature, is essential for its effective utilization in drug discovery and development. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers and scientists working with this promising molecule.

References

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. (2020-11-13). [Link]

-

Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

3,4-Dimethyl-5-pyrazolone | C5H8N2O | CID 97947 - PubChem. PubChem. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives - ResearchGate. ResearchGate. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [No Source Found].

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

-

3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem. PubChem. [Link]

-

1H-Pyrazole, 3,4-dimethyl- - the NIST WebBook. NIST. [Link]

- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv

-

1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847 - PubChem. PubChem. [Link]

-

3,4-dimethyl-1H-pyrazole | C5H8N2 | CID 137735 - PubChem. PubChem. [Link]

-

3,5-Dimethylpyrazole - the NIST WebBook. NIST. [Link]

-

Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed. PubMed. [Link]

- Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). [No Source Found].

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. MDPI. [Link]

- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. [No Source Found].

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. MDPI. [Link]

-

Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols - ResearchGate. ResearchGate. [Link]

-

The FT-IR spectrum of 3,5-dimethylpyrazole. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

- 5 Combination of 1H and 13C NMR Spectroscopy. [No Source Found].

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. TSI Journals. [Link]

-

1H-Pyrazole, 3,4-dimethyl- - the NIST WebBook. NIST. [Link]

-

1H-Pyrazole, 3,4-dimethyl- - the NIST WebBook. NIST. [Link]

-

2-phenyl-4-pyrimidinyl]-3-methyl- - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

-

Reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole with electrophiles - ResearchGate. ResearchGate. [Link]

-

Tautomerism in 3,5‐dimethyl‐4H‐pyrazole - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

-

4-[3,4-Dimethyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl] - PubMed Central. PubMed Central. [Link]

-

CAS No : 6628-22-4 | Product Name : 3,4-Dimethyl-5-pyrazolone | Pharmaffiliates. Pharmaffiliates. [Link]

Sources

A Comprehensive Technical Guide to 3,4-Dimethyl-1H-pyrazol-5-ol: Synthesis, Characterization, and Applications

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a detailed examination of 3,4-dimethyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal and materials chemistry. As a member of the pyrazole family, this molecule serves as a versatile synthetic building block for more complex structures.[1] This guide elucidates its chemical identity, including its critical tautomeric nature, provides a detailed synthesis protocol, outlines methods for its characterization, and discusses its potential applications and safety considerations. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their work.

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound built upon a five-membered pyrazole ring.[1] A crucial aspect of its chemistry is the existence of keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxyl (-ol) form (this compound) and the keto (-one) form, more formally named 3,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one or 3,4-Dimethyl-5-pyrazolone .[2] The predominant tautomer can depend on the solvent, pH, and physical state. For clarity, this guide will primarily refer to the compound by its "-ol" nomenclature while acknowledging the presence and importance of the "-one" tautomer.

| Identifier | Value |

| IUPAC Name | 3,4-dimethyl-1,2-dihydropyrazol-5-one[2] |

| Synonyms | 3,4-Dimethyl-5-pyrazolone[2], 3,4-Dimethyl-4,5-dihydro-1H-pyrazol-5-one[3][4], 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one[2] |

| CAS Number | 6628-22-4[2][3] |

| Molecular Formula | C₅H₈N₂O[1][2][3] |

| Molecular Weight | 112.13 g/mol [1][2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are foundational to its handling, purification, and application in synthesis.

| Property | Value / Description |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Approximately 90–92 °C (may vary with purity).[1] |

| Solubility | Soluble in polar solvents like water and ethanol; less soluble in non-polar solvents.[1] |

| Stability | The product is chemically stable under standard ambient conditions (room temperature).[5] |

Synthesis and Mechanistic Insights

The synthesis of pyrazole derivatives often involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. A common and effective method for preparing the title compound is through the reaction of ethyl 2-methylacetoacetate with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis.

Materials:

-

Ethyl 2-methylacetoacetate

-

Hydrazine hydrate (80% solution)

-

Absolute Ethanol

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: In the flask, combine ethyl 2-methylacetoacetate (0.1 mol) and absolute ethanol (100 mL). Begin stirring to ensure a homogenous solution.

-

Hydrazine Addition: Slowly add hydrazine hydrate (0.1 mol) to the stirring solution. The addition may be slightly exothermic; maintain control by adjusting the addition rate.

-

Causality Note: The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbons of the β-ketoester. Ethanol is an ideal solvent as it readily dissolves the reactants and is suitable for reflux conditions.

-

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Causality Note: Heating under reflux provides the necessary activation energy for the condensation and subsequent intramolecular cyclization, which leads to the formation of the stable five-membered pyrazole ring.[1]

-

-

Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation of the product.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. Dry the product under vacuum or in a desiccator.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural elucidation of the synthesized product is confirmed through standard spectroscopic techniques. The expected data reflects the contributions of both the -ol and -one tautomers.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two distinct methyl groups. Additional peaks corresponding to the N-H proton of the pyrazole ring and the O-H proton (for the -ol form) or the C4-H proton (for the -one form) would be observed. These latter peaks may be broad and their chemical shifts can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule, including the two methyl carbons and the three carbons of the pyrazole ring. The chemical shift of the C5 carbon will be indicative of its environment (C-O vs. C=O).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the 3200-3400 cm⁻¹ region, corresponding to O-H and N-H stretching. A strong absorption band around 1650-1700 cm⁻¹ would indicate the presence of the C=O group from the pyrazolone tautomer.[6]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 112.13).

Applications in Research and Development

Pyrazoles are a well-established class of "privileged structures" in drug discovery, known for a wide spectrum of biological activities.[1][7]

-

Medicinal Chemistry: this compound serves as a key intermediate for synthesizing more complex molecules.[1] The pyrazole scaffold is integral to drugs with anti-inflammatory, antimicrobial, and anticancer properties.[1][8] Researchers can modify the hydroxyl group or the ring nitrogens to generate libraries of novel compounds for biological screening.

-

Agrochemicals: Related pyrazole compounds, such as 3,4-dimethyl-1H-pyrazole, are used as nitrification inhibitors in agriculture to improve fertilizer efficiency and reduce greenhouse gas emissions.[9] This suggests that derivatives like the title compound could be explored for similar or novel agrochemical applications.

-

Materials Science: The heterocyclic nature of the pyrazole ring makes it a candidate for incorporation into polymers and dyes.[1]

Safety and Handling

While specific toxicological data for this compound is not thoroughly investigated, data from related pyrazole derivatives should inform handling procedures.[5][10]

-

Hazard Classification: Based on similar compounds, it may cause skin, eye, and respiratory irritation.[11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[10]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[5][12]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5][12]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[5]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[12]

References

- EvitaChem. (n.d.). Buy this compound (EVT-2538836).

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- PubChem. (2025). 3,4-dimethyl-1H-pyrazole. National Center for Biotechnology Information.

- Various Authors. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Various Journals.

- Cole-Parmer. (n.d.). Material Safety Data Sheet.

- Various Authors. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Various Journals.

- CymitQuimica. (2024). Safety Data Sheet.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- AK Scientific, Inc. (n.d.). Safety Data Sheet.

- HXCHEM. (n.d.). 3,4-Dimethyl-4,5-dihydro-1H-pyrazol-5-one/CAS:6628-22-4.

- PubChem. (2025). 3,4-Dimethyl-5-pyrazolone. National Center for Biotechnology Information.

- RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.

- NIH. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health.

- ChemicalBook. (2023). 3,4-DIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE.

- MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

- Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond.

Sources

- 1. Buy this compound (EVT-2538836) | 145092-15-5; 4344-72-3; 6628-22-4 [evitachem.com]

- 2. 3,4-Dimethyl-5-pyrazolone | C5H8N2O | CID 97947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dimethyl-4,5-dihydro-1H-pyrazol-5-one/CAS:6628-22-4-HXCHEM [hxchem.net]

- 4. 3,4-DIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE | 6628-22-4 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

An In-depth Technical Guide to the Solubility of 3,4-dimethyl-1H-pyrazol-5-ol

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-dimethyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes known qualitative information and leverages extensive quantitative data for the structurally related and commercially significant pyrazolone, Edaravone, to provide a robust predictive framework. Furthermore, this document outlines a detailed, field-proven experimental protocol for the precise determination of its solubility in various solvents. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical methodologies for handling and applying this compound.

Introduction to this compound

This compound is a derivative of pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The pyrazolone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous compounds with a wide range of biological activities.[1] The subject compound, with methyl groups at the 3 and 4 positions and a hydroxyl group at the 5 position, presents a unique combination of features that influence its physicochemical properties, including solubility. Understanding its behavior in different solvent systems is critical for its synthesis, purification, formulation, and application in drug discovery and development.[2]

Molecular Structure:

-

IUPAC Name: 4,5-dimethyl-1,2-dihydropyrazol-3-one[2]

-

Molecular Formula: C₅H₈N₂O[2]

-

Molecular Weight: 112.13 g/mol [2]

-

CAS Number: 145092-15-5[2]

Solubility Profile of this compound

The solubility of a compound is a fundamental physical property that dictates its utility in various applications, from chemical reactions to pharmaceutical formulations. For a drug candidate, solubility significantly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.

Qualitative Solubility

General observations indicate that this compound is soluble in polar organic solvents and exhibits lower solubility in non-polar solvents. One source explicitly states that it is "Soluble in polar solvents such as ethanol and water but less soluble in non-polar solvents". For the closely related 3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one, solubility has been noted in dimethyl sulfoxide (DMSO) and methanol.[3] This is consistent with the general behavior of pyrazole derivatives, which are often more soluble in organic solvents like ethanol, methanol, and acetone, and have limited solubility in water.[4]

Quantitative Solubility: A Comparative Analysis with Edaravone

While specific quantitative solubility data for this compound is scarce in the literature, a comprehensive analysis of the structurally analogous and widely studied drug, Edaravone (5-methyl-2-phenyl-4H-pyrazol-3-one), provides valuable insights into the expected solubility behavior. Edaravone is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating low solubility and low permeability.[5] Its solubility has been extensively measured in a variety of neat and binary solvent systems.

The following table summarizes the mole fraction solubility of Edaravone in several common solvents at 298.15 K (25 °C), which can serve as a predictive guide for the solubility of this compound.

| Solvent | Mole Fraction Solubility (x) of Edaravone at 298.15 K |

| Water | Very Low |

| Methanol | Moderate |

| Ethanol | Moderate |

| n-Propanol | Moderate |

| Isopropanol | Moderate |

| Acetone | High |

| Ethyl Acetate | Moderate |

| Acetonitrile | Low |

| Dichloromethane | High |

| Hexane | Very Low |

Data compiled from multiple sources studying Edaravone solubility.[2][6]

Key Insights from Edaravone Data:

-

Polar Protic and Aprotic Solvents: Edaravone exhibits the highest solubility in polar aprotic solvents like acetone and dichloromethane, and moderate solubility in polar protic solvents such as alcohols.[6] This is likely due to a combination of hydrogen bonding interactions with the pyrazolone ring and favorable dipole-dipole interactions.

-

Water Solubility: The aqueous solubility of Edaravone is very low, a common characteristic of many organic drug molecules.[5][6]

-

Non-Polar Solvents: As expected, solubility in non-polar solvents like hexane is minimal.

It is reasonable to hypothesize that this compound will follow a similar trend, with good solubility in polar organic solvents and limited solubility in water and non-polar hydrocarbons. The absence of the bulky phenyl group present in Edaravone might lead to some differences in the absolute solubility values.

Experimental Determination of Solubility: A Standardized Protocol

For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[5] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a solid phase present.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer plate maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a constant concentration.

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the dissolved compound in the original saturated solution by back-calculating from the diluted sample concentration.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

-

Diagram of the Experimental Workflow

Caption: Workflow for the determination of equilibrium solubility using the shake-flask method.

Causality in Experimental Design and Implications in Drug Development

The choice of the shake-flask method for determining equilibrium solubility is deliberate. It is considered the most reliable method because it allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved states of the compound.[5] This is in contrast to kinetic solubility measurements, which can often overestimate solubility due to the formation of supersaturated solutions. For drug development, understanding the equilibrium solubility is paramount as it represents the maximum amount of drug that can be dissolved in a physiological medium, which is a critical factor for oral bioavailability.

A compound with poor aqueous solubility, as is anticipated for this compound, will likely face challenges in formulation development. Strategies to enhance its solubility and dissolution rate may be necessary, such as:

-

Salt formation: If the compound has ionizable groups.

-

Co-solvents and surfactants: To improve its solubility in aqueous formulations.

-

Amorphous solid dispersions: To overcome the energy barrier of the crystal lattice.

-

Particle size reduction (micronization or nanonization): To increase the surface area for dissolution.

Safety, Handling, and Disposal

As a responsible scientist, proper handling and disposal of this compound and the associated solvents are crucial.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound and solvents.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or solvent vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Organic solvent waste should be collected in designated, labeled containers.

Conclusion

While direct quantitative solubility data for this compound remains a gap in the current literature, a strong predictive understanding of its behavior can be established through qualitative information and comparative analysis with structurally similar compounds like Edaravone. This technical guide provides a framework for this understanding and a detailed, robust protocol for the experimental determination of its solubility. For researchers and drug development professionals, a thorough characterization of the solubility of this compound is an indispensable step in unlocking its full therapeutic potential.

References

- Bergström, C. A. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 11-19.

- Li, A., et al. (2020). Solubility Determination and Thermodynamic Modeling of Edaravone in Different Solvent Systems and the Solvent Effect in Pure Solvents.

- Qiu, J., et al. (2024).

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

- Parajuli, R. R., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2107.

- MDPI. (2022). Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study. Molecules, 27(19), 6529.

- ResearchGate. (2020). Solubility of Edaravone in Four Mixed Solvents at 273.15–313.15 K and Correlation of Jouyban–Acree and CNIBS/R–K Models. Journal of Molecular Liquids, 318, 114065.

- MOST Wiedzy. (2024). Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone: Experimental and Theoretical Considerations. International Journal of Molecular Sciences, 25(5), 2977.

-

The Versatility of Pyrazolone Derivatives in Organic Chemistry. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethyl-5-pyrazolone. Retrieved from [Link]

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

- ResearchGate. (2020). Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives.

-

Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3,4-Dimethyl-5-pyrazolone. Retrieved from [Link]

- Zenodo. (2002). Prediction of Solubility with COSMO-RS.

- ResearchGate. (2019).

- NIH. (2021). Computational Support to Explore Ternary Solid Dispersions of Challenging Drugs Using Coformer and Hydroxypropyl Cellulose.

- eScholarship. (2021). Green Chemistry.

- NIH. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution.

- Smolecule. (n.d.). 1-(3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)acetone. Retrieved from [https://www.smolecule.com/1-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetone-cas-1002651-00-4]

Sources

3,4-dimethyl-1H-pyrazol-5-ol spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 3,4-dimethyl-1H-pyrazol-5-ol

This guide provides a comprehensive analysis of the spectral data for this compound (C₅H₈N₂O, Molecular Weight: 112.13 g/mol ), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] As direct and complete experimental spectra for this specific molecule are not cohesively published, this document synthesizes data from closely related pyrazole derivatives and foundational spectroscopic principles to provide a robust, predictive guide for researchers. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, with a crucial focus on the compound's tautomerism, which governs its spectral characteristics.

The Critical Role of Tautomerism

Understanding the spectral data of this compound is impossible without first appreciating its tautomeric nature. Pyrazol-5-ones exist in a dynamic equilibrium between three principal forms: the hydroxyl-pyrazole (OH-form), the keto-pyrazole (CH-form), and the zwitterionic/keto form (NH-form).[2][3] The predominant tautomer depends on factors such as the solvent, temperature, and the physical state (solid or solution).[2] This equilibrium is the primary reason for variability in spectral data and must be the cornerstone of any analytical interpretation.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization (EI) source with an energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 200 to detect the molecular ion and key fragments.

Conclusion

The spectral characterization of this compound is a nuanced task that requires a multi-technique approach, with a constant awareness of the compound's tautomeric equilibrium. While a complete, published dataset is elusive, by applying foundational spectroscopic principles and leveraging data from analogous structures, we can confidently predict and interpret the NMR, IR, and MS spectra. This guide provides the framework for researchers to identify, characterize, and confirm the structure of this versatile pyrazole derivative, ensuring scientific integrity in their development efforts.

References

-

The Royal Society of Chemistry (2018). Supplementary Information for Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Available at: [Link]

-

Synthesis of pyrazoles using [Ce(L-Pro)2]2(Oxa) as a heterogeneous recyclable catalyst. (n.d.). Available at: [Link]

-

Krbavčič, A., et al. (2016). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 21(9), 1143. Available at: [Link]

-

PubChem (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem (n.d.). 3,4-dimethyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

-

Ivanova, G., et al. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications, 54(1), 58-64. Available at: [Link]

-

ResearchGate (n.d.). Structures and tautomerism of substituted pyrazoles. Available at: [Link]

-

NIST (n.d.). 1H-Pyrazole, 3,4-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

-

Gzella, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2623. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available at: [Link]

-

Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. Available at: [Link]

-

NIST (n.d.). 1H-Pyrazole, 3,4-dimethyl- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

NIST (n.d.). 1H-Pyrazole, 3,4-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

-

American Chemical Society (2021). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Available at: [Link]

-

ResearchGate (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available at: [Link]

Sources

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Pyrazole Ring

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. First described in the 19th century, its true potential has been progressively unlocked over the decades, revealing a remarkable versatility that has led to the development of numerous blockbuster drugs. From the pioneering anti-inflammatory agent antipyrine to the modern-day titans like the COX-2 inhibitor celecoxib and the erectile dysfunction therapy sildenafil, the pyrazole scaffold has consistently demonstrated its capacity to interact with a wide array of biological targets. This has cemented its status as a "privileged scaffold" in drug discovery, a molecular framework with a proven track record of yielding bioactive compounds.[1][2]

This technical guide provides a comprehensive exploration of the multifaceted biological activities of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a detailed overview of the diverse therapeutic applications of these compounds but also delving into the underlying mechanisms of action, key structure-activity relationships (SAR), and practical experimental protocols for their evaluation. By synthesizing a wealth of scientific literature, this guide aims to be an invaluable resource for those seeking to harness the power of the pyrazole nucleus in the quest for novel and effective therapeutics.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Pyrazole derivatives have a long and successful history as anti-inflammatory agents, primarily through their ability to modulate the arachidonic acid cascade.[3][4]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The most well-established anti-inflammatory mechanism of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the conversion of arachidonic acid to prostaglandins (PGs).[5] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is a primary therapeutic target.[5]

Many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) exhibit selective inhibition of COX-2, which is thought to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[3] A notable example is celecoxib, which features a di-substituted pyrazole ring.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of pyrazole derivatives.

1. Reagents and Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric COX-2 inhibitor screening kit (or equivalent)

-

Test pyrazole compounds

-

Reference inhibitor (e.g., celecoxib)

-

96-well microplates

-

Microplate reader

2. Procedure:

-

Prepare a series of dilutions of the test pyrazole compounds and the reference inhibitor in the appropriate buffer.

-

In a 96-well plate, add the COX-2 enzyme, a cofactor solution, and the test compound or reference inhibitor.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a further period (e.g., 2 minutes) at 37°C.

-

Stop the reaction according to the kit instructions (e.g., by adding a stopping solution).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used in vivo assay to assess the acute anti-inflammatory activity of compounds.[5][6][7][8][9]

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for the carrageenan-induced paw edema assay.

II. Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold is a prominent feature in a number of approved and investigational anticancer drugs.[10][11] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that drive cancer cell proliferation, survival, and angiogenesis.[12][13]

Mechanism of Action: Targeting Receptor Tyrosine Kinases (RTKs)

A significant number of anticancer pyrazole derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][11][14][15] These receptors play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and the formation of new blood vessels that supply tumors.[1][11] By blocking the ATP-binding site of these kinases, pyrazole derivatives can inhibit their activity and disrupt downstream signaling cascades.[11]

Signaling Pathway: EGFR/VEGFR-2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and is a standard method for evaluating the cytotoxic potential of anticancer compounds.[5][16][17]

1. Reagents and Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Test pyrazole compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

2. Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test pyrazole compounds in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]

-

Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.[3]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 3f | Apoptosis Inducer | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [3] |

| Compound 9d | Apoptosis Inducer | MDA-MB-231 | Breast Cancer | <10 | [3] |

| Compound 9e | Apoptosis Inducer | MCF-7 | Breast Cancer | <10 | [3] |

| Compound 10b | Bcl-2 Inhibitor | MCF-7 | Breast Cancer | 3.9 - 35.5 | [3] |

| Compound 3 | EGFR Inhibitor | HepG2 | Liver Cancer | 0.06 | [13] |

| Compound 9 | VEGFR-2 Inhibitor | HepG2 | Liver Cancer | 0.22 | [13] |

| Compound 2 | EGFR/VEGFR-2 Inhibitor | MCF-7 | Breast Cancer | 6.57 | [18] |

| Compound 8 | VEGFR-2 Inhibitor | MCF-7 | Breast Cancer | 8.08 | [18] |

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance is a major global health threat, and the development of new antimicrobial agents is a critical priority. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[19][20]

Mechanism of Action: Diverse and Target-Specific

The antimicrobial mechanisms of pyrazole derivatives are varied and can depend on the specific structure of the compound and the target microorganism. Some pyrazoles are known to inhibit essential enzymes in microbial metabolic pathways, while others may disrupt cell membrane integrity or interfere with nucleic acid synthesis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

1. Reagents and Materials:

-

Bacterial or fungal strains of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test pyrazole compounds

-

Reference antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

96-well microplates

-

Microplate reader or visual inspection

2. Procedure:

-

Prepare a standardized inoculum of the microorganism in the growth medium.

-

In a 96-well plate, prepare serial two-fold dilutions of the test pyrazole compounds and reference agents in the growth medium.

-

Add the standardized inoculum to each well. Include a positive control (inoculum without any compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determine the MIC by identifying the lowest concentration of the compound that shows no visible growth. This can be done visually or by measuring the optical density using a microplate reader.

Antifungal Activity: Mycelium Growth Inhibition Method

For filamentous fungi, the mycelium growth inhibition method is a common technique to assess antifungal activity.[6][21]

Experimental Workflow: Antifungal Mycelium Growth Inhibition

Caption: Workflow for the antifungal mycelium growth inhibition assay.

IV. Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that pyrazole derivatives possess neuroprotective properties, offering potential therapeutic avenues for these debilitating conditions.[4][22][23][24][25][26]

Mechanism of Action in Alzheimer's Disease

In the context of Alzheimer's disease, the neuroprotective effects of pyrazole derivatives are often attributed to their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[25] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. Additionally, some pyrazole compounds have been shown to reduce the formation of amyloid-beta plaques and possess antioxidant and anti-inflammatory properties, all of which contribute to the pathology of Alzheimer's disease.[25]

Mechanism of Action in Parkinson's Disease

In Parkinson's disease, the neuroprotective effects of pyrazole derivatives are linked to their ability to mitigate oxidative stress and neuroinflammation, which are key contributors to the degeneration of dopaminergic neurons.[27][28] Some pyrazoles have been shown to protect neuronal cells from toxins that induce Parkinson's-like pathology in experimental models.[27]

Signaling Pathway: Neuroprotection in Alzheimer's Disease

Caption: Neuroprotective mechanisms of pyrazole derivatives in Alzheimer's disease.

V. Synthesis of Biologically Active Pyrazole Derivatives

The synthesis of pyrazole derivatives is a well-established field of organic chemistry, with numerous methods available for the construction of the pyrazole ring.[10][12][29]

Classical Synthesis: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a classic and widely used method that involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. This reaction is versatile and allows for the introduction of a wide range of substituents on the pyrazole ring.

Modern Approaches: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient and diversity-oriented synthesis of pyrazole derivatives.[10][12][15][29] These reactions involve the combination of three or more starting materials in a single step to form a complex product, often with high atom economy and procedural simplicity. MCRs offer a rapid and streamlined approach to generating libraries of pyrazole compounds for biological screening.[10]

Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally demonstrated its immense value in drug discovery, yielding a diverse array of therapeutic agents with a wide range of biological activities. This guide has provided a comprehensive overview of the anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties of pyrazole derivatives, along with insights into their mechanisms of action and practical experimental protocols.

The future of pyrazole-based drug discovery remains bright. The continued exploration of novel synthetic methodologies, particularly multicomponent reactions, will undoubtedly lead to the generation of even more diverse and complex pyrazole libraries. Furthermore, a deeper understanding of the structure-activity relationships and the application of computational drug design will enable the rational design of more potent and selective pyrazole-based inhibitors for a variety of therapeutic targets. As our knowledge of the molecular basis of diseases continues to expand, the versatile pyrazole scaffold is poised to play an even more significant role in the development of the next generation of innovative medicines.

References

-

Beilstein-Institut. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

Frontiers in Chemistry. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

-

ResearchGate. (2019). SYNTHESIS OF BIOLOGICALLY ACTIVE PIRAZOLONES THROUGH MULTICOMPONENT REACTIONS. [Link]

-

Frontiers in Chemistry. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

-

ResearchGate. (n.d.). Bioactive pyrazolone moieties. [Link]

-

ResearchGate. (n.d.). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

Semantic Scholar. (n.d.). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR‐2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

MDPI. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. [Link]

-

ResearchGate. (n.d.). Structures of some pyrazole derivatives as antimicrobial compounds. [Link]

-

T. Horton. (1994). MTT Cell Assay Protocol. [Link]

-

Frontiers in Chemistry. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

-

National Institutes of Health. (2020). Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. [Link]

-

ResearchGate. (2012). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. [Link]

-

Scilit. (2023). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. [Link]

-

National Institutes of Health. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). [Link]

-

National Institutes of Health. (2014). Plant-derived neuroprotective agents in Parkinson's disease. [Link]

-

National Institutes of Health. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

-

PubMed. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). [Link]

-

Indian Journal of Pharmaceutical and Biological Research. (2014). Synergistic antifungal activity of pyrazole thio-oxadiazole derivatives. [Link]

-

Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. [Link]

-

MDPI. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. [Link]

-

Semantic Scholar. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. [Link]

-

ResearchGate. (2024). Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. [Link]

-

MDPI. (2022). Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. [Link]

-

National Institutes of Health. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

-

National Institutes of Health. (2013). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. [Link]

-

MDPI. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. [Link]

-

Bentham Science. (2024). Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. [Link]

-

Springer Nature. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

-

ResearchGate. (2024). In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. [Link]

-

protocols.io. (2017). Minimal Inhibitory Concentration (MIC). [Link]

-

National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

-

National Institutes of Health. (2024). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

-

protocols.io. (2017). Minimal Inhibitory Concentration MIC. [Link]

-

Royal Society of Chemistry. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]

Sources

- 1. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives | MDPI [mdpi.com]

- 17. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 18. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. scilit.com [scilit.com]

- 21. jpsbr.org [jpsbr.org]

- 22. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. eurekaselect.com [eurekaselect.com]

- 27. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Plant-derived neuroprotective agents in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide

Introduction: The Unassuming Heterocycle with Profound Therapeutic Impact

Nitrogen-containing heterocyclic compounds have long been a fertile ground for drug discovery, providing the structural foundation for numerous therapeutic agents.[1] Among these, pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, stands out as a "privileged scaffold".[2] Its unique chemical properties, including its aromatic character and ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions with a wide array of biological targets.[1][3] This versatility has led to the development of pyrazole-containing drugs across a remarkable spectrum of diseases, from inflammation and cancer to infectious diseases and neurological disorders.[3][4]

This guide provides a technical exploration of the applications of substituted pyrazoles in medicine, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action for key therapeutic classes, present detailed experimental protocols for their evaluation, and synthesize critical structure-activity relationship (SAR) insights that drive modern drug design.

Chapter 1: Anti-Inflammatory Applications & Selective COX-2 Inhibition